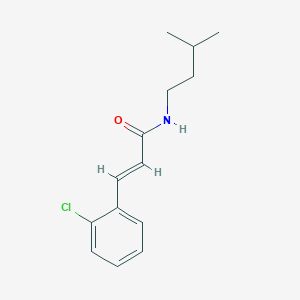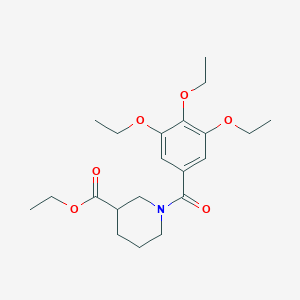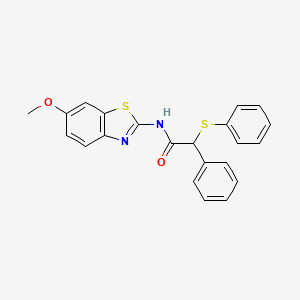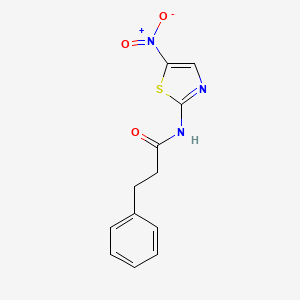
2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide
説明
2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide, also known as MTDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of thiadiazole derivatives, which have been shown to possess a wide range of biological activities.
作用機序
The exact mechanism of action of 2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to interact with proteins involved in the NF-κB pathway, which plays a key role in the regulation of inflammation and cell survival. It has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of inflammatory cytokine production, the induction of apoptosis in cancer cells, and the inhibition of tumor growth. Additionally, this compound has been shown to have analgesic effects in animal models of pain.
実験室実験の利点と制限
One advantage of using 2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide in lab experiments is its relatively low toxicity, which allows for higher doses to be used without causing harm to cells or animals. Additionally, this compound has been shown to have a broad range of biological activities, which makes it a useful tool for studying various cellular processes. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer to cells or animals.
将来の方向性
There are several future directions for research on 2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide. One area of interest is the development of more efficient synthesis methods for this compound, which could make it more widely available for research purposes. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, there is a need for more in-depth studies of the potential therapeutic applications of this compound, particularly in the treatment of inflammatory disorders and cancer.
科学的研究の応用
2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide has been found to exhibit a variety of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the activity of cyclooxygenase-2, an enzyme involved in the inflammatory response. Additionally, this compound has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
特性
IUPAC Name |
2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c1-4-5-6(2)8(13)10-9-12-11-7(3)14-9/h6H,4-5H2,1-3H3,(H,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJDYRVXXRPPRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=NN=C(S1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{[(2-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B3954212.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B3954219.png)

![10-(2,3-dimethoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B3954234.png)
![5-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3954243.png)


![2-oxo-2-(2-thienyl)ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B3954261.png)

![ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B3954286.png)
![5-bromo-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3954293.png)
